1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
CAS No.: 150208-28-9
Cat. No.: VC2037272
Molecular Formula: C13H18Cl2N2
Molecular Weight: 273.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150208-28-9 |
|---|---|
| Molecular Formula | C13H18Cl2N2 |
| Molecular Weight | 273.20 g/mol |
| IUPAC Name | 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine |
| Standard InChI | InChI=1S/C13H18Cl2N2/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9H2,1H3 |
| Standard InChI Key | SUIZRDJCBVPASY-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl |
| Canonical SMILES | CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Properties and Structural Characteristics
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride is characterized by its distinct chemical structure that confers its specific pharmacological properties. The compound consists of a piperazine ring with a methyl substituent and a 3,4-dichlorophenylethyl group.
Basic Chemical Information
The compound's chemical properties are summarized in Table 1:
| Parameter | Value |
|---|---|
| Common Name | 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride |
| Synonyms | BD 1063 dihydrochloride, BD1063 |
| CAS Number | 206996-13-6 |
| Molecular Formula | C₁₃H₁₈Cl₂N₂ · 2HCl |
| Molecular Weight | 273.20 g/mol (free base); 346.12 g/mol (dihydrochloride salt) |
| IUPAC Name | 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride |
| InChI | InChI=1S/C13H18Cl2N2/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9H2,1H3 |
| InChIKey | SUIZRDJCBVPASY-UHFFFAOYSA-N |
The compound contains a piperazine ring with a methyl group attached to one nitrogen atom and a 2-(3,4-dichlorophenyl)ethyl group attached to the other nitrogen. The dihydrochloride salt form enhances stability and solubility compared to the free base .
Physical Properties
The physical characteristics of 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride are important for its handling and application in research settings:
-
Physical State: Solid
-
Solubility: Soluble in water and various organic solvents
-
Appearance: White to off-white crystalline powder
-
Stability: Relatively stable under normal laboratory conditions
The compound's solubility profile makes it suitable for various experimental protocols, including in vitro assays and in vivo administration studies. The dihydrochloride salt formation significantly improves its aqueous solubility compared to the free base.
Pharmacological Properties
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride exhibits distinct pharmacological properties that make it valuable for research purposes, particularly in neuropharmacology.
Receptor Binding Profile
BD 1063 dihydrochloride is primarily characterized by its selective binding to sigma receptors:
-
Sigma-1 receptor binding affinity: Ki = 9 ± 1 nM
-
Selectivity: Approximately 50-fold selective for sigma-1 receptors over sigma-2 receptors
-
Other receptors: More than 100-fold selectivity over various other receptors, including opioid, PCP, muscarinic, dopamine, adrenergic, and serotonin receptors
This high selectivity profile makes the compound particularly useful for investigating sigma-1 receptor-specific functions without significant interference from interactions with other receptor systems. The ability to distinguish between sigma-1 and sigma-2 receptor-mediated effects is valuable in delineating their respective roles in physiological and pathological processes .
Mechanism of Action
As a sigma-1 receptor antagonist, BD 1063 dihydrochloride exerts its pharmacological effects primarily through:
-
Competitive binding to sigma-1 receptors, preventing agonist binding
-
Modulation of intracellular calcium signaling pathways
-
Interference with the chaperone function of sigma-1 receptors at the endoplasmic reticulum-mitochondria interface
-
Potential alteration of neurotransmitter release and neuronal excitability
The compound's effects on sigma-1 receptor function influence various cellular processes, including protein folding, calcium homeostasis, and mitochondrial function. These actions contribute to its observed effects in experimental models of addiction, pain, and neurological disorders .
Research Applications
BD 1063 dihydrochloride has been extensively used in preclinical research to investigate various physiological and pathological processes.
Addiction Research
One of the most well-documented applications of BD 1063 is in addiction research, particularly focusing on alcohol dependence:
Mechanism of Alcohol Intake Reduction
The mechanisms underlying BD 1063's effects on alcohol consumption likely involve:
-
Modulation of dopaminergic neurotransmission in the reward pathway
-
Altered gene expression of sigma-1 receptors in the nucleus accumbens
Studies have observed reduced sigma-1 receptor mRNA expression in the nucleus accumbens of ethanol-naive sP rats and 24-hour withdrawn, dependent Wistar rats, suggesting that sigma receptor systems may contribute to innate or ethanol-induced increases in susceptibility to self-administer high ethanol levels .
Effects on Psychostimulants
BD 1063 has also demonstrated effects on behavioral responses to psychostimulants:
-
Attenuation of cocaine-induced convulsivity and lethality in Swiss Webster mice
-
Blocking of MDMA (3,4-methylenedioxymethamphetamine) effects in animal models
-
Potential modification of methamphetamine-induced dopamine release
These findings suggest that sigma-1 receptors play a role in mediating certain effects of psychostimulants, and BD 1063 can be used as a tool to investigate these mechanisms .
Pain Management Research
Recent studies have explored the potential role of BD 1063 in pain management, particularly in neuropathic pain models:
Synergistic Effects with Other Compounds
Research has shown that BD 1063 can potentiate the antinociceptive effects of other compounds, such as quercetin, in neuropathic pain models:
| Combination | Dose | Effect | Model |
|---|---|---|---|
| BD-1063 + Quercetin | 17.8 mg/kg + 5.6 mg/kg | Synergistic antinociceptive effect | Chronic sciatic nerve constriction model |
The study demonstrated that the combination had preferable additive or synergistic effects, with BD-1063 (17.8 mg/kg) + quercetin (5.6 mg/kg) showing the best antinociceptive effects. Importantly, the required doses were lower than those used individually to obtain the same level of effect .
This finding provides evidence that combining a sigma-1 receptor antagonist with flavonoids may represent a new therapeutic approach for neuropathic pain management .
Neurological Disorders
BD 1063 has been studied in the context of various neurological disorders, given the involvement of sigma-1 receptors in neuronal functions:
-
Potential applications in neurodegenerative disorders
-
Effects on neuronal excitability and plasticity
-
Modulation of calcium signaling between the endoplasmic reticulum and mitochondria
Sigma-1 receptors have been implicated in the pathophysiology of several neurological conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. As a selective sigma-1 receptor antagonist, BD 1063 provides a valuable tool for investigating the role of these receptors in these disorders .
Emerging Research Directions
Current and future research involving BD 1063 dihydrochloride is exploring several promising areas:
Combination Therapy Approaches
The demonstrated synergistic effects of BD 1063 with compounds like quercetin suggest that combination approaches targeting sigma-1 receptors alongside other mechanisms could provide enhanced therapeutic benefits while minimizing side effects .
Structural Modifications
Structure-activity relationship studies could lead to the development of novel sigma-1 receptor antagonists with improved selectivity, potency, or pharmacokinetic properties based on the BD 1063 scaffold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume